
Chloro(triiodo)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triiodo)methane, also known as iodoform or triiodomethane, is an organoiodine compound with the chemical formula CHI₃. It is a pale yellow, crystalline, volatile substance with a distinctive odor. Historically, it has been used as a disinfectant and antiseptic due to its antimicrobial properties .
Preparation Methods
Chloro(triiodo)methane can be synthesized through the haloform reaction, which involves the reaction of iodine and sodium hydroxide with organic compounds such as methyl ketones, acetaldehyde, ethanol, and certain secondary alcohols. The reaction conditions typically require heating with an alkaline solution of iodine . Industrial production methods may vary, but the haloform reaction remains a common approach due to its efficiency and simplicity .
Chemical Reactions Analysis
Chloro(triiodo)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into less iodinated compounds.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other atoms or groups. Common reagents used in these reactions include halogens, bases, and reducing agents. .
Scientific Research Applications
Chloro(triiodo)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a source of iodine in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition and disinfection.
Medicine: Historically, it has been used as an antiseptic and disinfectant in medical settings.
Industry: It is used in the production of certain pharmaceuticals and as a disinfectant in various industrial processes
Mechanism of Action
The mechanism of action of chloro(triiodo)methane involves its ability to release iodine, which has antimicrobial properties. The iodine disrupts microbial cell walls and interferes with essential cellular processes, leading to the death of the microorganisms. The molecular targets include proteins and enzymes within the microbial cells .
Comparison with Similar Compounds
Chloro(triiodo)methane is similar to other halogenated methanes such as:
Chloroform (CHCl₃): Used as an anesthetic and solvent.
Bromoform (CHBr₃): Used in organic synthesis and as a solvent.
Fluoroform (CHF₃): Used as a refrigerant and in organic synthesis.
Methyl iodide (CH₃I): Used in organic synthesis and as a methylating agent. Compared to these compounds, this compound is unique due to its high iodine content and distinctive antimicrobial properties
Properties
CAS No. |
14349-82-7 |
|---|---|
Molecular Formula |
CClI3 |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
chloro(triiodo)methane |
InChI |
InChI=1S/CClI3/c2-1(3,4)5 |
InChI Key |
NHPRHZOZGKPNLB-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


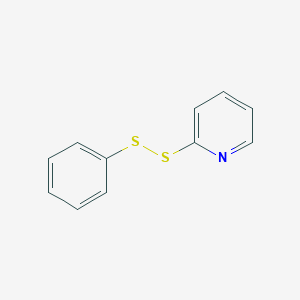
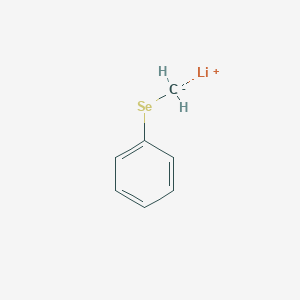
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
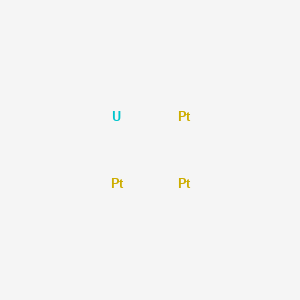
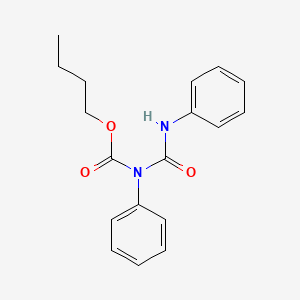
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

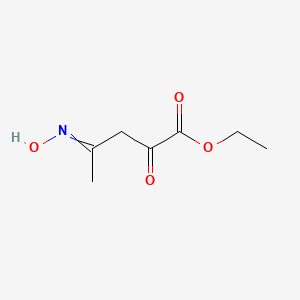
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
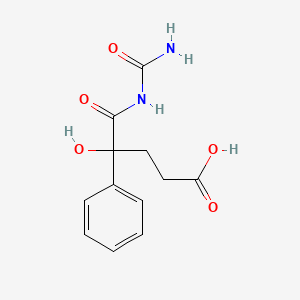
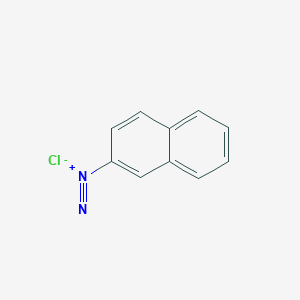
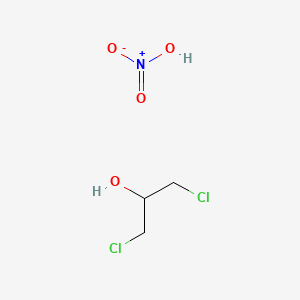
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
